Radical Coupling Efficiency: Iodo vs. Bromo Analog in Cyclopropylmethylation
In a radical coupling reaction with butenylindium species, Diethyl (2-iodoethyl)phosphonate achieves a yield of approximately 62% for the cyclopropylmethylated product. In contrast, the bromo analog (Diethyl (2-bromoethyl)phosphonate, CAS 5324-30-1) yields only about 10% under analogous conditions [1]. This 6.2-fold difference demonstrates the critical impact of the iodo leaving group on reaction efficiency.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | ~62% |
| Comparator Or Baseline | Diethyl (2-bromoethyl)phosphonate: ~10% |
| Quantified Difference | 6.2-fold higher yield |
| Conditions | Radical coupling with butenylindium species generated from (cyclopropylmethyl)stannane and InBr3 |
Why This Matters
Procuring the iodo analog ensures synthetically useful yields; the bromo analog would require significantly more starting material and time, making it economically and practically disadvantageous.
- [1] Kiyokawa, K.; Suzuki, I.; Yasuda, M.; Baba, A. Synthesis of Cyclopropane-Containing Phosphorus Compounds by Radical Coupling of Butenylindium with Iodo Phosphorus Compounds. European Journal of Organic Chemistry, 2011, 2011(11), 2163–2171. View Source
